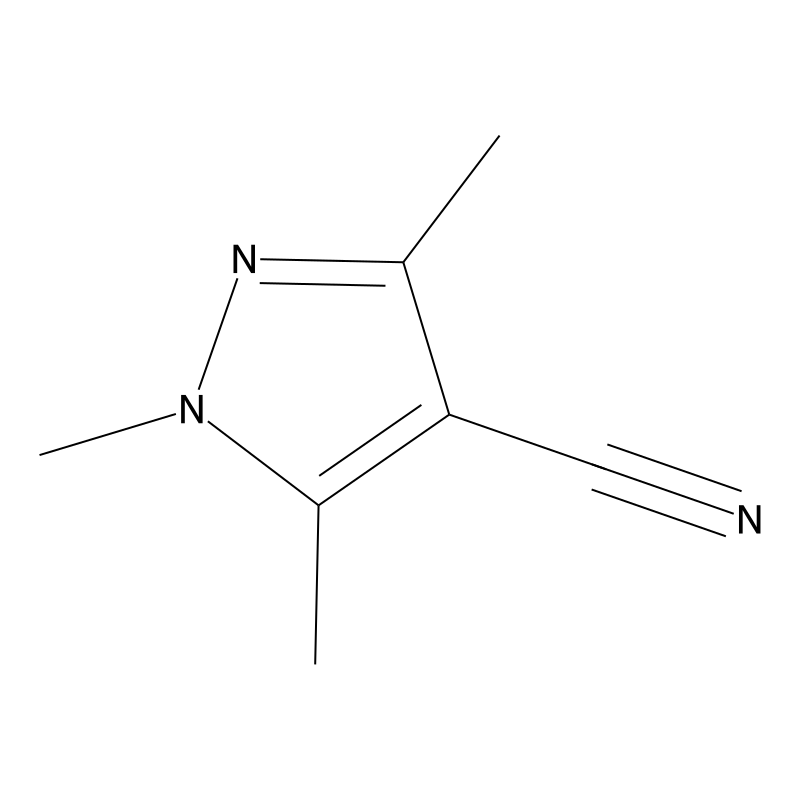1,3,5-trimethyl-1H-pyrazole-4-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential in Medicinal Chemistry:
,3,5-Trimethyl-1H-pyrazole-4-carbonitrile holds potential applications in medicinal chemistry due to the presence of the pyrazole ring, a common heterocyclic scaffold found in various bioactive molecules. Studies suggest its possible activity against various diseases, including:
Cancer
Research indicates the potential of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives as anti-cancer agents. A study published in the European Journal of Medicinal Chemistry explored its potential to inhibit cyclin-dependent kinases (CDKs), enzymes involved in cell cycle regulation. The results showed promising antiproliferative activity against various cancer cell lines [].
Neurodegenerative diseases
Studies suggest that 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives might possess neuroprotective properties. Research published in Neuropharmacology investigated its potential to modulate neurotransmitter receptors and enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's. The findings indicated potential neuroprotective effects [].
Use as a Building Block in Organic Synthesis:
The compound's structure makes it a valuable building block for synthesizing various complex molecules. Its reactive sites allow for further functionalization, enabling the creation of diverse chemical libraries for drug discovery and material science applications.
Research in Material Science:
Limited research suggests the potential application of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in material science. Studies have explored its use in the development of functional materials with specific properties, such as:
Sensors
Research suggests that incorporating 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile into polymer matrices could lead to the development of selective and sensitive chemical sensors [].
Organic electronics
Studies have investigated the potential application of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives in organic electronics due to their interesting electrical properties [].
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound characterized by its pyrazole ring structure. The molecular formula of this compound is C₇H₉N₃, and it has an average mass of 135.17 g/mol . The structure consists of a pyrazole ring with three methyl groups at positions 1, 3, and 5, and a cyano group (-C≡N) at position 4. This configuration contributes to its unique chemical properties and potential biological activities.
No information regarding a specific mechanism of action for 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile is found in current research. However, pyrazoles can exhibit various biological activities depending on the substituents present. Their aromatic character and ability to form hydrogen bonds allow them to interact with proteins and enzymes, potentially leading to diverse effects [].
In synthetic chemistry, 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile can be formed through reactions involving other pyrazole derivatives or through direct nitrilation of 1,3,5-trimethyl-1H-pyrazole .
Research has indicated that 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile exhibits notable biological activities. Its derivatives have been studied for their potential as anti-inflammatory agents and in the treatment of various diseases. The presence of the cyano group is particularly significant as it often enhances biological activity by influencing the compound's interaction with biological targets .
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile can be achieved through several methods:
- Direct Nitrilation: This involves the nitrilation of 1,3,5-trimethyl-1H-pyrazole using appropriate nitrating agents.
- Condensation Reactions: Utilizing carbonitriles with pyrazole derivatives under acidic or basic conditions can yield this compound.
- Phase Transfer Catalysis: This method allows for more efficient synthesis by facilitating the reaction between organic and aqueous phases .
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
- Agriculture: Potentially used in developing agrochemicals due to its biological activity.
- Material Science: Investigated for its properties in polymer chemistry and as a ligand in coordination chemistry.
The interaction studies of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile focus on its binding affinity with various biological targets. These studies reveal insights into how this compound interacts with enzymes and receptors, contributing to its pharmacological profile. The cyano group plays a crucial role in these interactions by forming hydrogen bonds or participating in π-stacking with aromatic residues in proteins .
Several compounds share structural similarities with 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-methyl-3-pyrazole-4-carbonitrile | Methyl at position 1 | Less steric hindrance; different biological activity |
| 3-methyl-1H-pyrazole-4-carbonitrile | Methyl at position 3 | Different substitution pattern affecting reactivity |
| 4-amino-1H-pyrazole | Amino group at position 4 | Enhanced solubility; different interaction profile |
The unique arrangement of methyl groups at positions 1, 3, and 5 distinguishes 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile from other pyrazoles by potentially enhancing both lipophilicity and biological activity.








